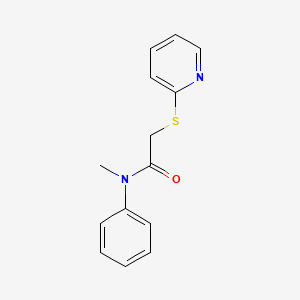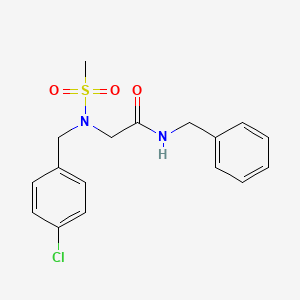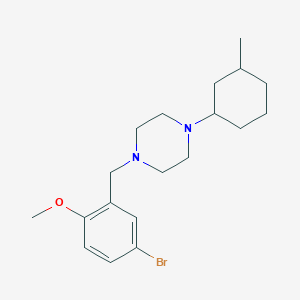
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTA belongs to the thioamides family of compounds, which have shown to possess a wide range of biological activities. In
作用机制
The exact mechanism of action of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide is not fully understood. However, studies have suggested that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
实验室实验的优点和局限性
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its synthesis can be easily scaled up to produce large quantities for experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been shown to be stable under various conditions, which makes it suitable for long-term storage and experimentation.
However, there are also limitations to the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in lab experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for the study of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. One potential direction is to investigate the in vivo anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. This would involve testing the compound in animal models to determine its efficacy and toxicity. Another potential direction is to explore the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in combination with other anticancer agents. This could potentially enhance the anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide and reduce the toxicity associated with high doses of single agents. Finally, the development of more potent and selective HDAC inhibitors, such as N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, could have significant implications for the treatment of cancer and other diseases.
合成方法
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide can be synthesized through a multistep process starting from 2-mercaptopyridine. The first step involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(2-pyridinylthio)acetate. This intermediate is then reacted with phenylmagnesium bromide to obtain N-phenyl-2-(2-pyridinylthio)acetamide. Finally, N-methylation of the amide group is carried out using methyl iodide to produce N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide.
科学研究应用
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. In addition, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is essential for tumor growth and progression.
属性
IUPAC Name |
N-methyl-N-phenyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-16(12-7-3-2-4-8-12)14(17)11-18-13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRZSHGAARNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-(pyridin-2-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)


![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)